

EN 15662:2008 Method for Imazalil Extraction: Application Notes and Protocols

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Compound Focus: Imazalil

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Introduction and Analytical Context

Imazalil (α -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) is one of the most widely used **post-harvest fungicides** in citrus fruits, playing a critical role in preventing fungal growth during storage and transport. Despite its effectiveness, **imazalil** residues **persist on fruit surfaces** and can transfer into food products during processing, particularly when citrus peel is used in food preparation and manufacturing. This creates potential **consumer health concerns** that necessitate precise monitoring and reliable analytical methods for residue determination. [1]

The **EN 15662:2008 method**, titled "Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method," provides a **standardized approach** for pesticide residue analysis. This internationally recognized protocol employs the **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which has revolutionized multiresidue pesticide analysis by combining efficiency with practical implementation advantages. For **imazalil** determination, this method offers **superior extraction efficiency** compared to alternative approaches like AOAC 2007.1, as demonstrated in validation studies that directly compared these methodologies. [1] [2]

Method Performance and Comparative Efficiency

Extraction Efficiency and Comparative Performance

Table 1: Comparison of EN 15662:2008 and AOAC 2007.1 Methods for **Imazalil** Extraction

Method Parameter	EN 15662:2008	AOAC 2007.1	Experimental Conditions
Extraction Efficiency	Significantly higher	Lower	Lemon samples spiked with imazalil
Recovery in Fatty Matrices	>90% (with freeze-out step)	Not specified	Model cake matrix with imazalil-containing lemon peel
Application Flexibility	Suitable for various matrices including high-water content and acidic fruits	Less adaptable for challenging matrices	Validated for apple, orange, onion, lettuce, tomato
pH Control	Citrate buffering (pH ~5)	Acetate buffering	Compromise pH stabilizes pH-sensitive pesticides

Research has demonstrated that the EN 15662:2008 method delivers **significantly higher extraction efficiency** for **imazalil** compared to the AOAC 2007.1 approach when applied to citrus matrices. This superior performance is attributed to the method's **optimized buffering system** and extraction parameters specifically designed for challenging pesticide-matrix combinations. The citrate buffering system in EN 15662:2008 maintains a pH of approximately 5, which provides a **stable environment** for pH-sensitive compounds like **imazalil** throughout the extraction process. This is particularly important for fruits with varying acidity levels, such as citrus fruits, where pH stability ensures consistent recovery rates across different batches and sample types. [1]

When applied to complex, fatty matrices—such as cake products containing citrus peel—the EN 15662:2008 method achieved **exceptional recovery rates exceeding 90%** after incorporating a simple freeze-out step for lipid removal. This modification proved highly effective for isolating **imazalil** from challenging food matrices where the fungicide may partition into lipid phases during processing. The method's robust performance across diverse matrix types underscores its versatility for monitoring **imazalil** fate from initial

citrus treatment through final food products, providing comprehensive tracking capabilities for this persistent fungicide. [1]

Washing Treatment Efficacy and Limitations

Table 2: Efficacy of Washing Treatments for **Imazalil** Removal from Lemon Surfaces

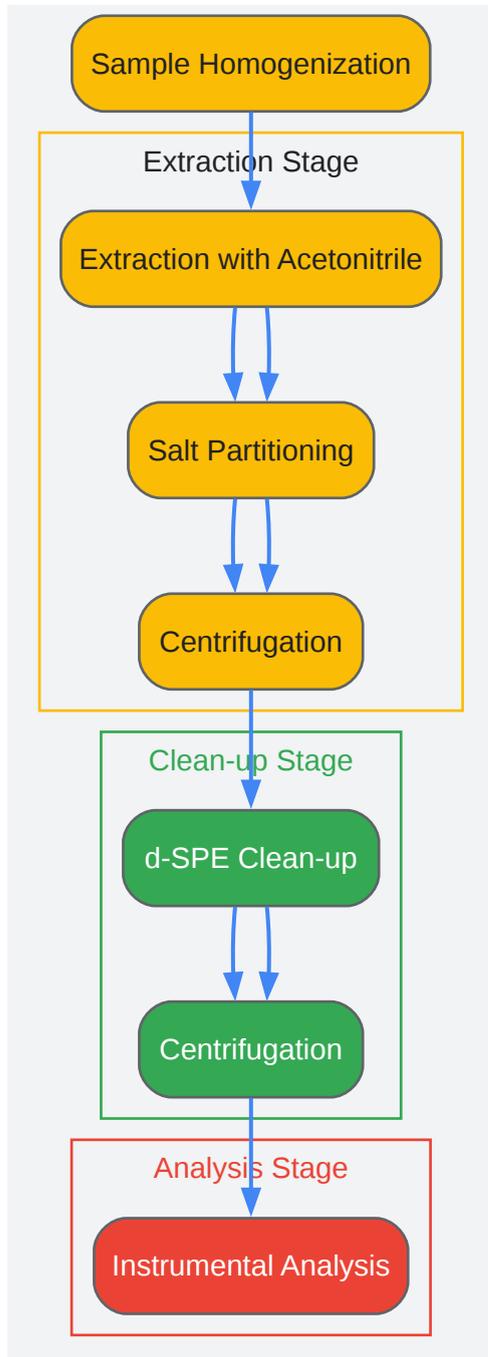
Washing Protocol	Removal Efficiency	Notes
Water Rinse	<30%	Basic washing procedure
Acidified Solution	<30%	Mild acid solution
Alkaline Solution	<30%	Mild alkaline solution
Detergent Solution	<30%	Mild detergent concentration
Commercial Produce Wash	<30%	Commercial formulation
Overall Maximum Removal	<30%	Across all tested protocols

Studies evaluating the effectiveness of various washing protocols for removing **imazalil** residues from treated lemon surfaces revealed **limited efficacy**, with no protocol achieving more than 30% removal. This finding has significant implications for risk assessment and processing considerations, as it demonstrates the **strong adherence** of **imazalil** to citrus surfaces and its resistance to conventional decontamination approaches. The persistent nature of **imazalil** residues underscores the importance of effective monitoring methods like EN 15662:2008 to accurately quantify residue levels throughout the food production chain. [1]

The **poor removal efficiency** of washing treatments highlights the challenge in reducing **imazalil** exposure through simple surface decontamination. This persistence increases the likelihood of **imazalil** transfer to food products, particularly those incorporating citrus peel, and emphasizes the need for reliable analytical methods to track **imazalil** from post-harvest treatment through final consumption. The **thermal stability** of **imazalil** during processing further complicates risk mitigation, as studies have shown significantly different degradation patterns between naturally incorporated residues versus spiked samples, calling into question the validity of spike-recovery studies for predicting processing effects. [1]

EN 15662:2008 Workflow for Imazalil Extraction

The EN 15662:2008 method follows a systematic sequence of extraction and clean-up steps designed to maximize recovery while minimizing matrix interference. The process can be divided into two main stages: sample extraction and dispersive solid-phase extraction (d-SPE) clean-up.



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Sample Preparation and Extraction

The initial sample preparation phase is critical for obtaining representative results and ensuring efficient **imazalil** extraction:

- **Sample Homogenization:** Begin by thoroughly homogenizing the entire citrus fruit sample (including peel) using a high-speed blender. For lemons and oranges, the **entire fruit** should be processed, as **imazalil** concentrates primarily in the peel surface but may penetrate deeper layers. Consistent particle size distribution is essential for reproducible extraction efficiency. [1] [2]
- **Solvent Extraction:** Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of **acetonitrile (LC-MS grade)** and mix vigorously for 1 minute using a vortex mixer or mechanical shaker. The 1:1 sample-to-solvent ratio is critical for efficient extraction while maintaining compatibility with subsequent clean-up steps. [2] [3]
- **Salt-Induced Partitioning:** Add the EN 15662:2008 extraction salt mixture containing **4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate**. Immediately shake vigorously for 1-2 minutes to prevent salt clumping and ensure complete partitioning. The citrate buffering salts maintain the pH at approximately 5.0, which stabilizes pH-sensitive compounds like **imazalil**. [2] [4]
- **Phase Separation:** Centrifuge the mixture at ≥ 3000 RCF for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper phase) contains the extracted **imazalil**, while the aqueous phase and precipitated solids remain at the bottom of the tube. [2]

Dispersive Solid-Phase Extraction (d-SPE) Clean-up

The clean-up stage removes co-extracted matrix components that could interfere with subsequent analysis:

- **Extract Transfer:** Carefully transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing **150 mg MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18-bonded silica**. For highly pigmented citrus samples, additional **graphitized carbon black (GCB)** may be included, though caution is warranted as GCB can potentially retain planar pesticides. [3] [4]

- **Clean-up Procedure:** Vortex the d-SPE tube vigorously for 1-2 minutes to ensure complete interaction between the sorbents and matrix components. **PSA sorbent** effectively removes fatty acids, organic acids, and sugars, while **C18** removes non-polar interferences such as lipids and sterols. Centrifuge at ≥ 3000 RCF for 5 minutes to pellet the sorbents. [4]
- **Final Extract Preparation:** Transfer the purified extract to a clean vial. For LC-MS/MS analysis, the extract may be **acidified with 0.1% formic acid** to stabilize pH-sensitive compounds. For GC-MS/MS analysis, a solvent exchange may be necessary, typically involving evaporation under a gentle nitrogen stream or centrifugal vacuum concentrator and reconstitution in an appropriate solvent such as acetone or hexane. [4] [5]

Critical Modifications for Specific Matrices

Adaptation for High-Water and Acidic Matrices

The EN 15662:2008 method requires specific modifications when applied to different citrus fruit matrices to account for variations in water content, acidity, and pigment composition:

- **High-Water Content Fruits** (oranges, lemons): The standard 15 mL acetonitrile to 15 g sample ratio is generally effective. However, for particularly juicy citrus varieties, additional **anhydrous MgSO₄** (1-2 g extra) may be needed to completely remove residual water from the acetonitrile phase, improving extraction efficiency and preventing dilution effects. [3] [5]
- **Acidic Citrus Matrices:** While the citrate buffer in the extraction salts generally maintains pH around 5.0, for highly acidic citrus fruits (e.g., lemons, limes), monitoring the final extract pH is recommended. If needed, adjust with **neutralization solutions** to maintain the optimal pH range of 4.5-5.5 for **imazalil** stability. This prevents degradation during the extraction process and potential false negatives. [5]
- **Pigmented Matrices:** For citrus fruits with deeply colored peel (e.g., blood oranges), additional clean-up with **graphitized carbon black (GCB)** effectively removes carotenoids and chlorophyll. However, caution is advised as GCB can also retain planar pesticides. The EN 15662 method recommends

limited GCB amounts (e.g., 5-10 mg per mL extract) to balance pigment removal and **imazalil** recovery. [3] [4]

Modifications for Fatty and Processed Matrices

When analyzing **imazalil** in processed products containing citrus peel (such as cakes, marmalades, or dressings), additional modifications are necessary to address matrix complexity:

- **Freeze-Out Step:** For fatty matrices, incorporate a **freeze-out step** by placing the acetonitrile extract at -20°C for 2-4 hours after the initial extraction. This causes higher-molecular-weight lipids to precipitate, which can then be separated by centrifugation before the d-SPE clean-up. This modification has demonstrated **>90% recovery** of **imazalil** from fatty cake matrices. [1]
- **Enhanced Clean-up:** For products containing citrus oils or lipids, increase the **C18 sorbent** proportion in the d-SPE step (up to 50 mg per mL extract) to more effectively remove lipophilic interferences. Alternatively, a two-stage clean-up with PSA followed by C18 may be employed for challenging matrices. [4]
- **Solvent Evaporation Techniques:** When analyzing trace levels of **imazalil** (<0.01 mg/kg), replace traditional nitrogen evaporation with a **centrifugal vacuum concentrator**, which provides gentler concentration, reduces analyte loss, and improves sensitivity. This approach has shown superior recovery for volatile pesticides compared to conventional evaporation methods. [5]

Instrumental Analysis and Quality Assurance

Analytical Instrumentation and Parameters

Table 3: Instrumental Parameters for **Imazalil** Determination Following EN 15662:2008 Extraction

Parameter	LC-ESI-MS/MS	GC-MS/MS
Ionization Mode	Electrospray Ionization (ESI)	Electron Impact (EI)

Parameter	LC-ESI-MS/MS	GC-MS/MS
Ionization Polarity	Positive	Positive
Chromatography	C18 column (e.g., 100 × 2.1 mm, 1.8 μm)	Medium-polarity column (e.g., 5% phenyl)

| **Mobile Phase** | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | Carrier Gas: Helium (constant flow) | | **Gradient** | 5-95% B over 10-15 minutes | Temperature: 72.5°C (1 min) to 350°C at 20°C/min | | **Detection** | MRM transitions: 297 → 159 and 297 → 255 | MRM transitions: Specific precursor-product pairs |

For **imazalil** determination, **LC-ESI-MS/MS** is generally preferred due to its compatibility with the analyte's physicochemical properties. The electrospray ionization in positive mode provides excellent sensitivity for **imazalil**, with characteristic MRM transitions of **297 → 159** and **297 → 255** for quantification and confirmation, respectively. These transitions provide the necessary identification points required by EU guidelines for pesticide residue analysis. [1] [2]

Chromatographic separation is typically achieved using a **C18 reverse-phase column** (100 × 2.1 mm, 1.7-1.8 μm particle size) with a gradient elution program. The mobile phase consists of water with 0.1% formic acid (solvent A) and methanol with 0.1% formic acid (solvent B), with a gradient increasing from 5% to 95% B over 10-15 minutes. The acidic modifiers improve ionization efficiency and peak shape for **imazalil**. [1] [5]

Method Validation and Quality Control

The EN 15662:2008 method for **imazalil** determination should undergo comprehensive validation following SANTE/12682/2019 guidelines:

- **Linearity and Calibration:** Establish linearity over the concentration range of 0.001-0.1 mg/kg using matrix-matched calibration standards to compensate for matrix effects. The **correlation coefficient (r^2)** should exceed 0.995, and the residuals should be randomly distributed around the calibration curve. [5]

- **Recovery and Precision:** Perform recovery studies at least at two concentration levels (e.g., 0.01 mg/kg and 0.05 mg/kg) with six replicates each. Acceptable recovery ranges are 70-120% with **relative standard deviations (RSD) <20%**. For **imazalil**, studies have demonstrated recoveries of 90-107% with RSDs <9.6% in fruit matrices. [3] [5]
- **Sensitivity:** Determine the **limit of quantification (LOQ)** as the lowest validated spike level meeting recovery and precision criteria, typically 0.01 mg/kg for **imazalil**. The **limit of detection (LOD)** is generally established as the concentration yielding a signal-to-noise ratio $\geq 3:1$, typically 0.003 mg/kg for **imazalil**. [3] [5]
- **Specificity:** Verify the absence of significant interference at the retention time of **imazalil** by analyzing blank matrix samples from at least six different sources. The signal in blank samples at the target retention time should be <30% of the LOQ signal. [2] [5]

Routine quality control should include the analysis of procedural blanks, duplicate samples, and spiked recoveries with each batch of samples. Participation in **proficiency testing schemes** provides external validation of method performance and ensures ongoing compliance with quality standards. [2] [5]

Conclusion

The EN 15662:2008 method provides a robust, efficient, and reliable approach for **imazalil** extraction from citrus fruits and related products. Its **superior extraction efficiency** compared to alternative methods, combined with its flexibility for matrix-specific modifications, makes it particularly valuable for monitoring this persistent fungicide throughout the food production chain. The method's **standardized protocol** ensures reproducibility across laboratories while allowing necessary adaptations for challenging matrices such as high-water content fruits and fatty processed foods containing citrus peel.

The comprehensive workflow—from sample homogenization through instrumental analysis—delivers **accurate quantification** of **imazalil** residues even at trace levels, supporting food safety monitoring and regulatory compliance. The method's performance characteristics, including excellent recovery rates, precision, and sensitivity, meet rigorous international standards for pesticide residue analysis. As **imazalil** continues to be widely used in citrus production, the EN 15662:2008 method remains an essential tool for understanding its fate from post-harvest treatment to consumer products and ensuring the safety of the food supply.

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